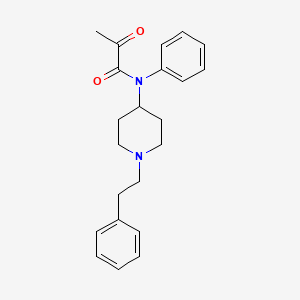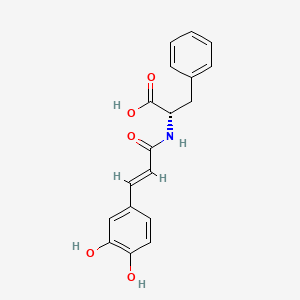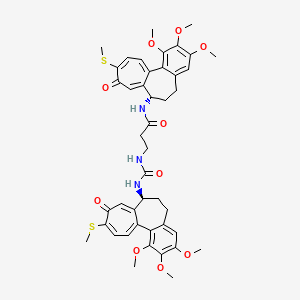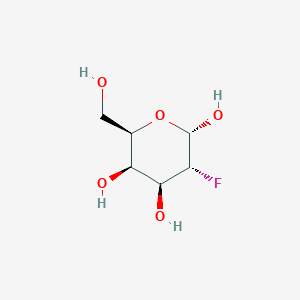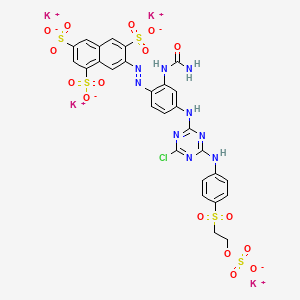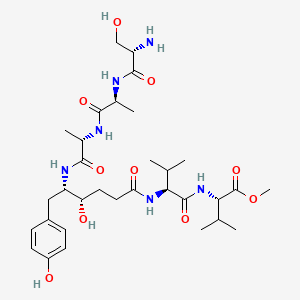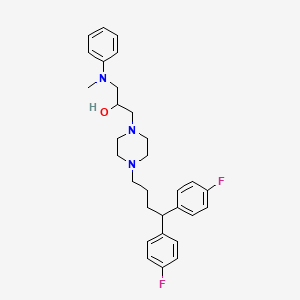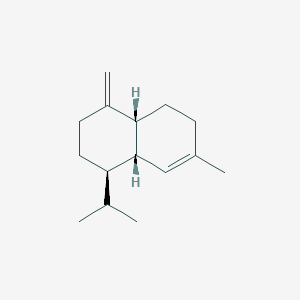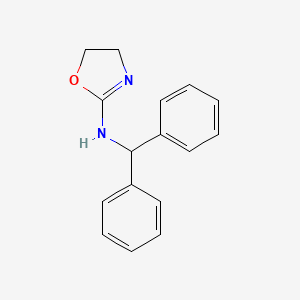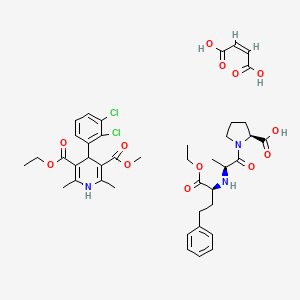
Enalapril maleate and felodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enalapril maleate and felodipine are two pharmacologically active compounds often used in combination for the treatment of hypertension. Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor, while felodipine is a calcium channel blocker. Together, they provide a complementary mechanism of action to effectively manage high blood pressure .
Preparation Methods
Enalapril Maleate
Synthesis: Enalapril maleate is synthesized through the esterification of enalapril with maleic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions with a solvent such as ethanol or methanol.
Felodipine
Reaction Conditions: The initial condensation reaction is carried out in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of enalapril maleate and felodipine involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Enalapril Maleate
Oxidation: Enalapril maleate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Hydrolysis: Enalapril maleate is hydrolyzed in the body to produce enalaprilat, which is responsible for its therapeutic effects.
Felodipine
Scientific Research Applications
Enalapril maleate and felodipine have a wide range of scientific research applications:
Mechanism of Action
Enalapril Maleate
Mechanism: Enalapril maleate is a prodrug that is hydrolyzed to enalaprilat, which inhibits angiotensin-converting enzyme (ACE).
Molecular Targets: The primary target is ACE, which is involved in the renin-angiotensin-aldosterone system.
Felodipine
Mechanism: Felodipine inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells.
Molecular Targets: The primary targets are L-type calcium channels in vascular smooth muscle cells.
Comparison with Similar Compounds
Similar Compounds
Lisinopril: Another ACE inhibitor used to treat hypertension.
Amlodipine: A calcium channel blocker similar to felodipine but with a longer half-life and different pharmacokinetic properties.
Uniqueness
Properties
Molecular Formula |
C42H51Cl2N3O13 |
|---|---|
Molecular Weight |
876.8 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid;5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H28N2O5.C18H19Cl2NO4.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);6-8,15,21H,5H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1-/t14-,16-,17-;;/m0../s1 |
InChI Key |
DPNLWHDRPGNSKB-IKNOHHBKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C.CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C.CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


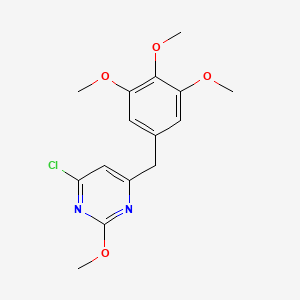
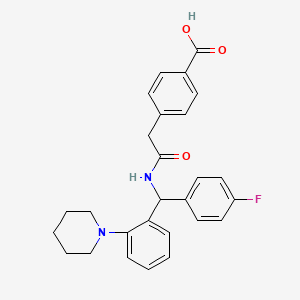
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)
